An In-depth Technical Guide on Methyl 4-(3-formylpyridin-2-yl)benzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide on Methyl 4-(3-formylpyridin-2-yl)benzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-(3-formylpyridin-2-yl)benzoate, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, it outlines a common synthetic pathway, discusses its reactivity, and explores its applications, particularly in the realm of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction
Methyl 4-(3-formylpyridin-2-yl)benzoate is a key organic intermediate characterized by a molecular structure that incorporates a pyridine ring, a benzoate moiety, and a formyl (aldehyde) group. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules. The pyridine nucleus is a common scaffold in many pharmaceuticals, and the presence of the reactive aldehyde and the ester functionalities allows for diverse chemical transformations. This adaptability is of particular interest to drug development professionals seeking to create new molecular entities with specific biological activities. The strategic arrangement of these groups allows for the construction of biaryl and hetero-biaryl structures, which are prevalent motifs in many pharmaceutical compounds.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, characterization, and application in synthetic protocols. The key properties of methyl 4-(3-formylpyridin-2-yl)benzoate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₃ | [2][3] |
| Molecular Weight | 241.25 g/mol | [2][3] |
| CAS Number | 885950-15-2 | [2] |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Synonyms | methyl 4-(3-formyl-2-pyridinyl)benzoate | [2] |
| InChI | 1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3 | [3] |
| InChI Key | HIZNWJNOPRGKOC-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=NC=CC=C2C=O | [3] |
Synthesis and Reactivity
The construction of the biaryl core of methyl 4-(3-formylpyridin-2-yl)benzoate is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it an ideal choice for synthesizing this and related compounds.[4][5]
Synthetic Pathway via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6] For the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate, a suitable starting material would be a halogenated pyridine derivative, such as 2-chloropyridine-3-carbaldehyde, which is coupled with methyl 4-boronobenzoate. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when using less reactive chloro-pyridines.[1]
Caption: General synthetic scheme for methyl 4-(3-formylpyridin-2-yl)benzoate via Suzuki-Miyaura cross-coupling.
Reactivity and Further Transformations
The chemical reactivity of methyl 4-(3-formylpyridin-2-yl)benzoate is dictated by its three principal functional groups: the formyl group, the methyl ester, and the pyridine ring.
-
Formyl Group: The aldehyde is susceptible to a variety of transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophilic site for nucleophilic additions (e.g., Grignard or Wittig reactions). It can also participate in condensation reactions to form imines or other heterocyclic systems.
-
Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into amides, other esters, or acid chlorides, providing a handle for further functionalization.
-
Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom can also be quaternized or oxidized.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the synthesis of aryl-substituted pyridines via the Suzuki-Miyaura reaction.[1][5]
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, temperatures may range from 120-150 °C for shorter reaction times (10-30 minutes).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the synthesis and purification of methyl 4-(3-formylpyridin-2-yl)benzoate.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While specific experimental data for methyl 4-(3-formylpyridin-2-yl)benzoate is not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and benzene rings. A singlet corresponding to the methyl ester protons would appear around δ 3.9 ppm, and a downfield singlet for the aldehyde proton would be observed around δ 10.0 ppm.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals for the carbonyl carbons of the ester and aldehyde groups in the range of δ 165-195 ppm. The aromatic carbons would resonate between δ 120-160 ppm, and the methyl ester carbon would appear around δ 52 ppm.[7][8]
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic strong absorption bands for the C=O stretching of the ester and aldehyde groups, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands would appear in the 1400-1600 cm⁻¹ region.[9]
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 241, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).[10][11][12]
Applications in Drug Discovery and Development
The structural motifs present in methyl 4-(3-formylpyridin-2-yl)benzoate are of significant interest in drug design and development. The introduction of a methyl group can modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[13] Aryl-substituted pyridines are an important class of compounds in medicinal chemistry.[14] For instance, related structures are key intermediates in the synthesis of targeted cancer therapies like Nilotinib.[15] The versatility of the functional groups in methyl 4-(3-formylpyridin-2-yl)benzoate allows for its use as a scaffold to build a library of compounds for screening against various biological targets.
Safety Information
Methyl 4-(3-formylpyridin-2-yl)benzoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 4-(3-formylpyridin-2-yl)benzoate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura cross-coupling reaction is well-established. The presence of multiple reactive functional groups provides a platform for the development of a diverse range of novel molecules. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- García-Reyes, L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(63), 38481-38485.
- Hughes, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 863-872.
- Biffis, A., et al. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(48), 11817-11845.
- Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 17). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. Retrieved from [Link]
-
MassBank. (2008, October 21). METHYL BENZOATE; EI-B; MS. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
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